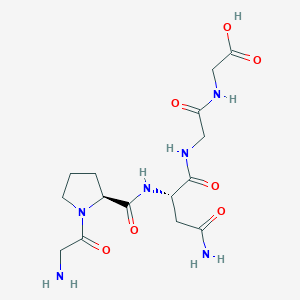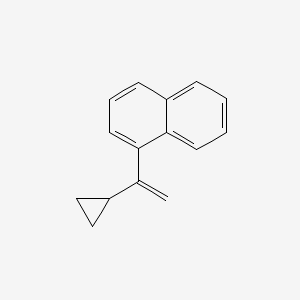![molecular formula C14H14O3S B14248061 4,4'-[Sulfinylbis(methylene)]diphenol CAS No. 189639-17-6](/img/structure/B14248061.png)
4,4'-[Sulfinylbis(methylene)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-hydroxybenzyl) sulfoxide is an organic compound consisting of two 4-hydroxybenzyl groups covalently bound to a central sulfur atom. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It exhibits unique properties that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-hydroxybenzyl) sulfoxide typically involves the oxidation of bis(4-hydroxybenzyl) sulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective oxidation of the sulfide to sulfoxide.
Industrial Production Methods
Industrial production of bis(4-hydroxybenzyl) sulfoxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The choice of oxidizing agent and solvent, as well as reaction temperature and time, are optimized for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Bis(4-hydroxybenzyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide can be reduced back to the sulfide using reducing agents such as sodium borohydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Bis(4-hydroxybenzyl) sulfone.
Reduction: Bis(4-hydroxybenzyl) sulfide.
Substitution: Various ethers and esters depending on the substituent used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Exhibits neuroprotective activity and has been studied for its potential in treating neurodegenerative diseases.
Medicine: Investigated for its inhibitory activity on histone deacetylase (HDAC), making it a potential candidate for cancer therapy.
Industry: Used as an antioxidant in the preservation of organic materials, including elastomers, polyamides, and polyolefins.
Mechanism of Action
The mechanism of action of bis(4-hydroxybenzyl) sulfoxide involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound causes an accumulation of acetylated histones in the nucleus, leading to the activation of transcription of target genes. This mechanism is particularly relevant in cancer therapy, where HDAC inhibition can result in the suppression of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
Bis(4-hydroxybenzyl) sulfide: The precursor to bis(4-hydroxybenzyl) sulfoxide, with similar structural features but different oxidation state.
Bis(4-hydroxybenzyl) sulfone: The fully oxidized form of the compound, exhibiting different chemical properties.
Bis(4-hydroxybenzyl) ether: A structurally related compound with an ether linkage instead of a sulfur atom.
Uniqueness
Bis(4-hydroxybenzyl) sulfoxide is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit HDAC and its potential neuroprotective effects set it apart from other similar compounds.
Properties
CAS No. |
189639-17-6 |
|---|---|
Molecular Formula |
C14H14O3S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-[(4-hydroxyphenyl)methylsulfinylmethyl]phenol |
InChI |
InChI=1S/C14H14O3S/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8,15-16H,9-10H2 |
InChI Key |
QFXUNMDJQJDSDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
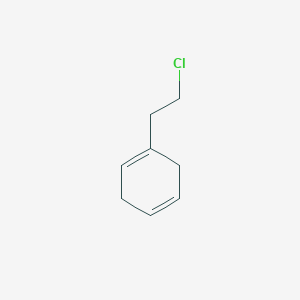
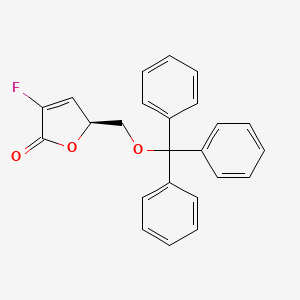
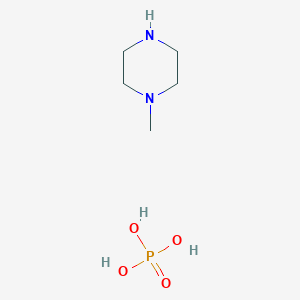
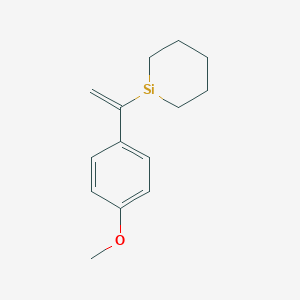
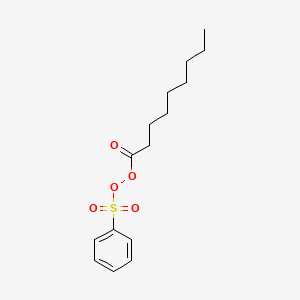
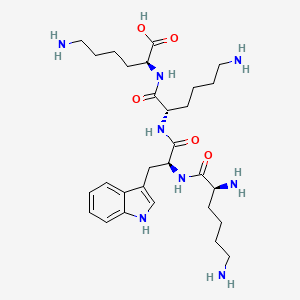
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)
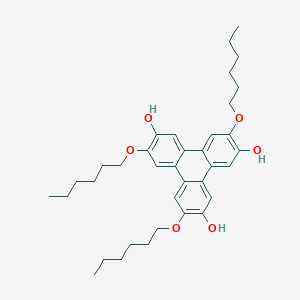

![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
